

A Technical Guide to the Physicochemical Properties of 4-Morpholinecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Morpholinecarbonitrile*

Cat. No.: B073717

[Get Quote](#)

This guide provides an in-depth exploration of the core physical properties of **4-morpholinecarbonitrile**, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical and theoretical understanding of its boiling point and density, including detailed protocols for their experimental determination.

Introduction: The Synthetic Utility of 4-Morpholinecarbonitrile

4-Morpholinecarbonitrile, with the chemical formula $C_5H_8N_2O$, is an organic compound that integrates a saturated morpholine heterocycle with a nitrile functional group.^[1] This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly substituted heterocyclic compounds which are a cornerstone in medicinal chemistry.^[1] Its application as a synthetic intermediate necessitates a thorough understanding of its physical properties to ensure proper handling, purification, and application in reaction design.^{[1][2]}

Core Physicochemical Properties

The fundamental physical characteristics of **4-morpholinecarbonitrile** are summarized below. These values are critical for laboratory-scale synthesis and process scale-up.

Property	Value	Conditions
Boiling Point	71-73 °C	at 0.6 mmHg[2]
Density	1.109 g/mL	at 25 °C
Molecular Formula	C ₅ H ₈ N ₂ O	
Molecular Weight	112.13 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Refractive Index	n _{20/D} 1.473	[2]

In-Depth Analysis of Core Properties

Boiling Point under Reduced Pressure

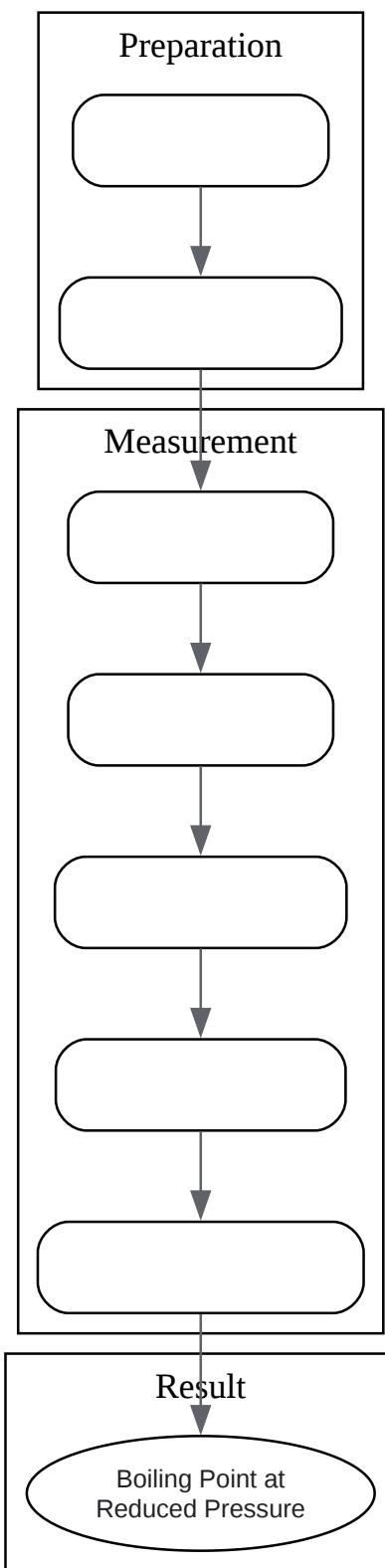
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For **4-morpholinecarbonitrile**, the boiling point is reported at a significantly reduced pressure (0.6 mmHg). This is a common practice for organic compounds that are susceptible to decomposition at their atmospheric boiling point. By lowering the external pressure, the temperature required to achieve boiling is substantially decreased, allowing for distillation and purification without thermal degradation.[3][4] The relatively high boiling point, even under vacuum, is characteristic of nitriles, which exhibit strong dipole-dipole interactions due to the polarity of the carbon-nitrogen triple bond.

Density

The density of 1.109 g/mL at 25 °C indicates that **4-morpholinecarbonitrile** is slightly denser than water. This property is fundamental for a variety of laboratory and industrial operations. For instance, in biphasic reactions, its density will determine whether it constitutes the upper or lower organic layer. Furthermore, accurate density values are crucial for converting mass to volume, which is essential for precise reagent measurement and ensuring accurate stoichiometry in chemical reactions.

Experimental Determination Protocols

The following sections provide detailed, field-proven methodologies for the precise determination of the boiling point and density of **4-morpholinecarbonitrile**.


Protocol 1: Micro-Boiling Point Determination at Reduced Pressure

This method is ideal for determining the boiling point of small sample volumes under vacuum, a critical technique for compounds like **4-morpholinecarbonitrile**.

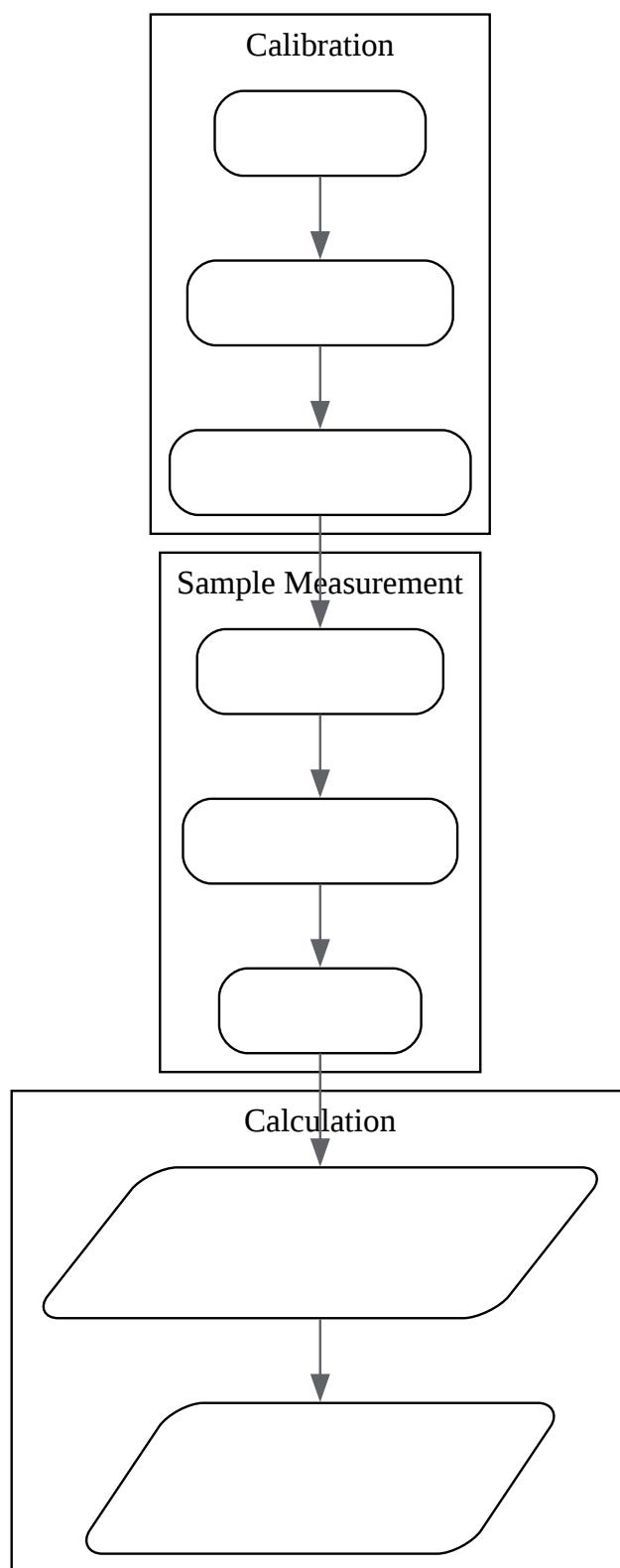
Methodology:

- Apparatus Assembly: A small test tube containing approximately 0.5 mL of **4-morpholinecarbonitrile** is attached to a thermometer using a rubber band.
- Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.
- System Sealing: The assembly is placed into a Thiele tube or a similar heating apparatus that can be connected to a vacuum line. The system must be securely sealed to maintain the desired pressure.
- Pressure Reduction: The system is evacuated to the target pressure (e.g., 0.6 mmHg), which should be monitored with a manometer.
- Controlled Heating: The apparatus is heated gently and slowly. The rationale for slow heating is to maintain thermal equilibrium, ensuring the measured temperature accurately reflects the boiling point.
- Observation: As the liquid heats, trapped air will be expelled from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.
- Cooling and Confirmation: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure inside the capillary equals the external pressure of the system.^[5]

Workflow for Micro-Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point under reduced pressure.


Protocol 2: Density Determination Using a Pycnometer

The pycnometer method provides a highly accurate and reproducible means of determining the density of a liquid by precisely measuring a fixed volume.

Methodology:

- **Pycnometer Preparation:** A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance. This is the mass of the empty pycnometer (m_1).^[6]
- **Calibration with Water:** The pycnometer is filled with distilled, deionized water of a known temperature. The stopper is inserted, ensuring any excess water is expelled through the capillary. The exterior is carefully dried, and the filled pycnometer is weighed (m_2). The mass of the water is ($m_2 - m_1$). The exact volume of the pycnometer (V) is then calculated using the known density of water at that temperature ($V = (m_2 - m_1)/\rho_{\text{water}}$). This calibration step is crucial as it accounts for any minor deviations from the stated volume of the pycnometer.
- **Sample Measurement:** The pycnometer is emptied, thoroughly dried, and then filled with **4-morpholinecarbonitrile**.
- **Temperature Equilibration:** The filled pycnometer is placed in a thermostatic bath at the desired temperature (e.g., 25.0 °C) until thermal equilibrium is reached.^[6] This step is critical because density is temperature-dependent.
- **Final Weighing:** The pycnometer is removed from the bath, the exterior is dried, and it is weighed to obtain the mass of the pycnometer and the sample (m_3).
- **Density Calculation:** The mass of the **4-morpholinecarbonitrile** is ($m_3 - m_1$). The density (ρ_{sample}) is then calculated using the calibrated volume: $\rho_{\text{sample}} = (m_3 - m_1) / V$

Workflow for Density Determination via Pycnometry

[Click to download full resolution via product page](#)

Caption: Workflow for determining liquid density using a pycnometer.

Safe Handling and Storage

4-Morpholinecarbonitrile is classified as harmful if swallowed or in contact with skin and may cause respiratory irritation.^{[1][7]} Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.^[8] It should be stored in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^{[9][10]}

Conclusion

The boiling point and density of **4-morpholinecarbonitrile** are fundamental physical properties that dictate its handling, purification, and use in synthetic applications. The protocols detailed in this guide provide a framework for the accurate and safe determination of these values, empowering researchers to utilize this versatile intermediate with confidence and precision.

References

- Smolecule. (n.d.). Buy **4-Morpholinecarbonitrile** | 1530-89-8.
- Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More.
- PubChem. (n.d.). **4-Morpholinecarbonitrile**.
- University of Pardubice. (n.d.). 1 density determination by pycnometer.
- Allan Fraser and Associates. (n.d.). TECH Brief 12 – The determination of density of liquids using a pycnometer.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Measurement Canada. (2017). Specialized test procedure—Procedure for density determination.
- ResearchGate. (2002). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. *Industrial & Engineering Chemistry Analytical Edition*, 15(10).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.
- University of Calgary. (n.d.). Micro-boiling point measurement.
- Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
- University of Wisconsin-Madison. (n.d.). 14.6 Boiling Water at Reduced Pressure.
- The Japanese Pharmacopoeia. (n.d.). Determination of Specific Gravity and Density.
- Scribd. (2012). 02 Exp 1 Boiling Point Determination.
- Redox. (2022). Safety Data Sheet Morpholine.

- Wikipedia. (n.d.). Boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Morpholinecarbonitrile | 1530-89-8 [smolecule.com]
- 2. 4-MORPHOLINECARBONITRILE | 1530-89-8 [chemicalbook.com]
- 3. Boiling point - Wikipedia [en.wikipedia.org]
- 4. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]
- 5. scribd.com [scribd.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 4-Morpholinecarbonitrile | C5H8N2O | CID 73738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemos.de [chemos.de]
- 10. pentachemicals.eu [pentachemicals.eu]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Morpholinecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073717#physical-properties-of-4-morpholinecarbonitrile-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com